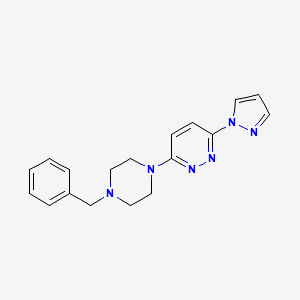![molecular formula C21H14ClNO B2567870 3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one CAS No. 931347-90-9](/img/structure/B2567870.png)
3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” is likely to be an organic compound consisting of an indenone core with a phenyl group at the 2-position and a 4-chlorophenylamino group at the 3-position. Indenones are a type of aromatic compound that contain a fused cyclopentene and benzene ring, and they are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the connectivity of the atoms, the presence of functional groups, and the overall 3D structure of the molecule.
Chemical Reactions Analysis
The chemical reactivity of “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” would likely be influenced by the presence of the indenone core, the phenyl group, and the 4-chlorophenylamino group . The indenone core is a type of α,β-unsaturated carbonyl compound, which are often involved in reactions such as Michael additions or Aldol condensations.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” would be influenced by its molecular structure . For example, the presence of the aromatic rings might contribute to its solubility in organic solvents, and the presence of the carbonyl group might influence its reactivity.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which include “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have also been found to have anti-inflammatory properties . This suggests that “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” could potentially be used in the treatment of conditions characterized by inflammation .
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer . It’s possible that “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” could be used in cancer treatment, although further research would be needed to confirm this.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” could potentially be used in the treatment of HIV .
Antioxidant Properties
Indole derivatives have been found to have antioxidant properties . This suggests that “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” could potentially be used in the treatment of conditions characterized by oxidative stress .
Antimicrobial Activity
Quinazolinone derivatives, which include “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one”, have been found to possess antimicrobial activity . This suggests that “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” could potentially be used in the treatment of bacterial infections .
Mecanismo De Acción
The mechanism of action of “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” would depend on its intended use. If it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors . The specific mechanism of action would need to be determined through biological testing.
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-chloroanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLBEMZYYHAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2567788.png)
![2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2567790.png)
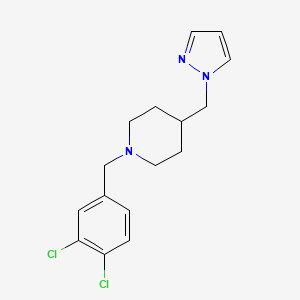
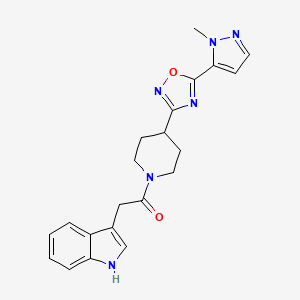
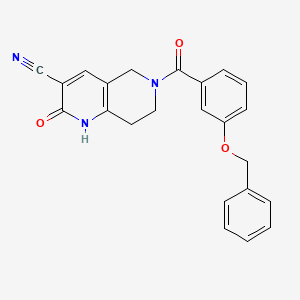

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide](/img/structure/B2567797.png)
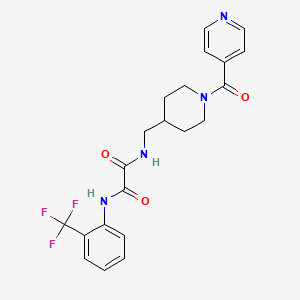

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2567800.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2567802.png)
![3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B2567805.png)
![N-[cyano(2-fluorophenyl)methyl]-3-[(2-nitrophenyl)amino]propanamide](/img/structure/B2567806.png)
